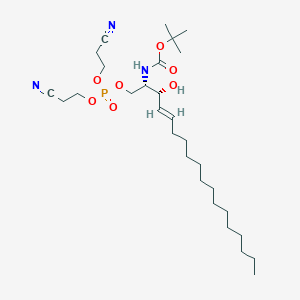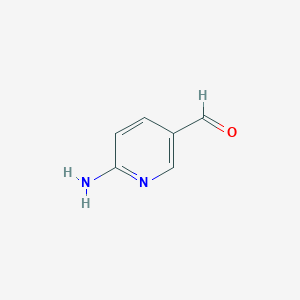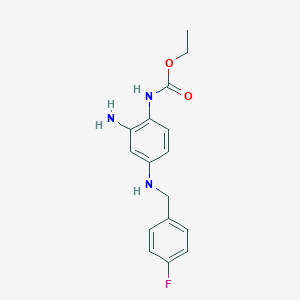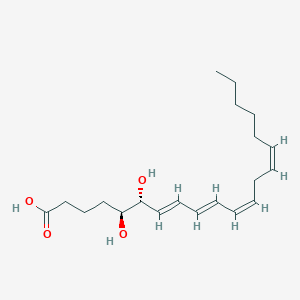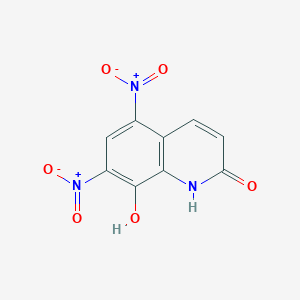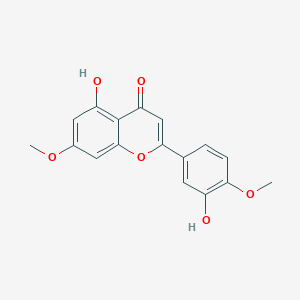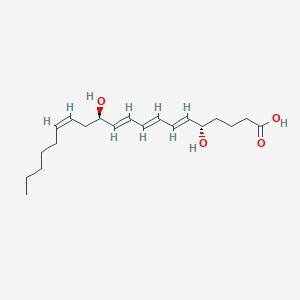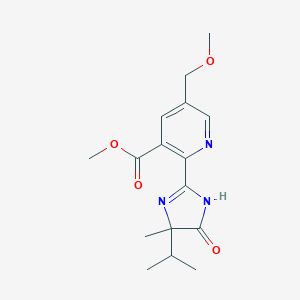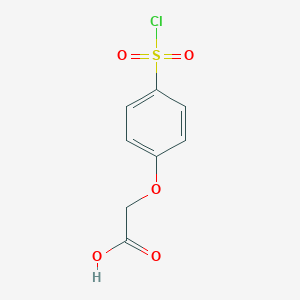
Ácido 2-(4-(clorosulfonil)fenoxi)acético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Chlorosulfonyl)phenoxy)acetic acid is an organic compound with the molecular formula C8H7ClO5S and a molecular weight of 250.66 g/mol . It is characterized by the presence of a chlorosulfonyl group attached to a phenoxyacetic acid moiety. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Aplicaciones Científicas De Investigación
2-(4-(Chlorosulfonyl)phenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in the production of various chemical intermediates and products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Chlorosulfonyl)phenoxy)acetic acid typically involves the reaction of phenoxyacetic acid with chlorosulfonic acid. The reaction is carried out in chloroform at 0°C, where phenoxyacetic acid is dissolved in chloroform and chlorosulfonic acid is added dropwise . This method yields the desired product with a good yield.
Industrial Production Methods
Industrial production methods for 2-(4-(Chlorosulfonyl)phenoxy)acetic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. The use of advanced equipment and techniques helps in optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Chlorosulfonyl)phenoxy)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis to form phenoxyacetic acid and sulfuric acid.
Common Reagents and Conditions
Chlorosulfonic Acid: Used in the synthesis of the compound.
Chloroform: Solvent used in the reaction.
Nucleophiles: Used in substitution reactions.
Major Products Formed
Phenoxyacetic Acid: Formed during hydrolysis.
Substituted Phenoxyacetic Acids: Formed during substitution reactions.
Mecanismo De Acción
The mechanism of action of 2-(4-(Chlorosulfonyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a similar structure but different functional groups.
4-Chlorophenoxyacetic Acid: Another related compound with different substituents.
Uniqueness
2-(4-(Chlorosulfonyl)phenoxy)acetic acid is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and chemical properties. This makes it valuable in specific synthetic applications where such reactivity is desired.
Propiedades
IUPAC Name |
2-(4-chlorosulfonylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO5S/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4H,5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVSCKUCAQQETF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563357 |
Source


|
| Record name | [4-(Chlorosulfonyl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17641-39-3 |
Source


|
| Record name | [4-(Chlorosulfonyl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
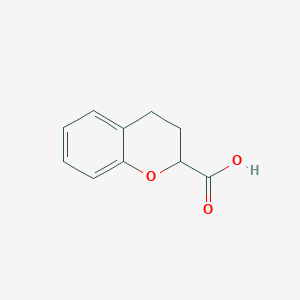
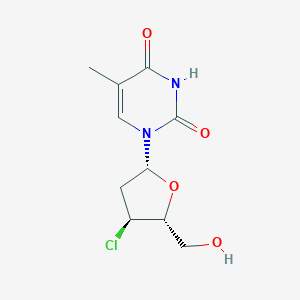
![9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B32258.png)
